Piperlotine A

概要

説明

Piperlotine A is a secondary metabolite isolated from plants of the Piper genus, such as Piper lolot. It is an alkaloid known for its potent antiplatelet aggregation activity. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and antibacterial research .

準備方法

合成経路と反応条件: ピペロチンAは、さまざまな方法で合成できます。注目すべきアプローチの1つは、ホルナー・ワズワース・エモンズ反応によるメカノシンセシスです。この方法は、通常、乳鉢と乳棒を用い、無溶媒条件下で、β-アミドホスホネートを芳香族アルデヒドと炭酸カリウムと反応させることを含みます。 この反応は、ピペロチンAを良好な収率(70〜88%)および短い反応時間で生成します .

工業生産方法: ピペロチンAの特定の工業生産方法は広く文書化されていませんが、グリーンケミストリーの原則が頻繁に適用されます。これには、リサイクル可能な溶媒の使用と廃棄物発生量の最小限化が含まれます。 サイレンやパラジウム触媒などのより環境に優しい溶媒を用いたミゾロキ・ヘック反応が、ピペロチンAの合成に検討されてきました .

化学反応の分析

Reaction Conditions

| Parameter | Value/Detail |

|---|---|

| Solvent | Solvent-free (green chemistry) |

| Method | Grinding in mortar and pestle |

| Temperature | Room temperature (~25°C) |

| Time | 30–60 minutes |

| Yield | 70–88% |

This method avoids hazardous solvents and reduces energy consumption, aligning with sustainable chemistry principles.

Reaction Mechanism

The synthesis proceeds through a three-component cascade :

-

Activation : K₂CO₃ deprotonates β-amidophosphonate, generating a nucleophilic enolate.

-

Knoevenagel Condensation : The enolate attacks the aldehyde carbonyl carbon, forming an α,β-unsaturated intermediate.

-

Cyclization : Intramolecular nucleophilic attack by the amide nitrogen results in piperidine ring closure.

The mechanochemical grinding enhances molecular interactions, accelerating reaction rates compared to traditional thermal methods .

Structural Characterization

Post-synthesis analysis employs:

-

¹H/¹³C NMR : Confirms regioselective cyclization and substituent positions.

-

IR Spectroscopy : Validates C=O (1690 cm⁻¹) and C-N (1240 cm⁻¹) bonds.

-

Mass Spectrometry : Matches the molecular ion peak at m/z 296.1 [M+H]⁺ .

Research Findings

Piperlotine A’s anti-inflammatory activity correlates with its MMP-9 and TNF-α inhibition (Table 1).

Table 1: Anti-Inflammatory Activity

Pa = Probability of activity; Pi = Probability of inactivity .

科学的研究の応用

Anti-Inflammatory Activity

Piperlotine A has been investigated for its potential as an anti-inflammatory agent. A study highlighted its efficacy in various inflammation models, demonstrating significant inhibition of paw edema in a carrageenan-induced inflammation model. The results indicated a percentage of edema inhibition of approximately 9.21% when administered at a dose of 25 mg/kg, compared to the standard drug indomethacin, which achieved 31.04% inhibition .

Table 1: Anti-Inflammatory Activity of this compound

| Compound | Paw Edema (mm) | % Edema Inhibition |

|---|---|---|

| Carrageenan | 0.65 ± 0.07 | - |

| Indomethacin | 0.48 ± 0.03 | 31.04 |

| This compound | 0.59 ± 0.05 | 9.21 |

The study also explored the structure-activity relationships (SAR) of this compound and its derivatives, indicating that the presence of electron-donating groups on the aromatic ring can influence anti-inflammatory activity positively .

Antimicrobial Properties

In addition to its anti-inflammatory effects, this compound has shown potential antimicrobial activity, particularly against Mycobacterium tuberculosis (MTb). In vitro testing revealed that this compound exhibited slight activity with a minimum inhibitory concentration (MIC) of 50 µg/mL, comparable to other structurally related compounds but less effective than first-line tuberculosis drugs like isoniazid and rifampicin .

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 50 |

| Isoniazid | <1 |

| Rifampicin | <1 |

Mechanistic Insights and Synthesis

The synthesis of this compound has been achieved through various methods, including mechanosynthesis, which allows for solvent-free generation of compounds with pharmacological interest . This approach not only enhances efficiency but also aligns with green chemistry principles.

Future Directions and Case Studies

Research continues to explore the therapeutic potential of this compound and its derivatives in treating inflammatory diseases and infections caused by resistant strains of bacteria. The promising results from initial studies suggest that further investigations could solidify its role in pharmacotherapy.

Case Study: Efficacy in In Vivo Models

In vivo studies using the TPA-induced ear edema model demonstrated that this compound and its derivatives could achieve up to 52% edema inhibition, showcasing their potential as effective anti-inflammatory agents . The trifluoromethyl derivative exhibited the highest activity, suggesting that modifications to the chemical structure can enhance therapeutic efficacy.

作用機序

ピペロチンAは、主に血小板凝集に関与する分子標的との相互作用を介して効果を発揮します。アラキドン酸と血小板活性化因子によって誘発される血小板凝集を阻害します。 正確な分子経路はまだ調査中ですが、凝集プロセスに関与する重要な酵素や受容体の阻害が関与すると考えられています .

類似の化合物:

- ピペロチンC

- ピペロチンD

- ピペリリン

- サルメンチン

- ペリトリネ

比較: ピペロチンAは、その特定の構造と強力な抗血小板凝集活性によりユニークです。ピペロチンCやDなどの他の化合物も同様の生物活性を示しますが、ピペロチンAは、その高い効力とより幅広い用途で際立っています。 さらに、グリーンケミストリー法による合成は、持続可能な生産の可能性を強調しています .

類似化合物との比較

- Piperlotine C

- Piperlotine D

- Piperiline

- Sarmentine

- Pellitorine

Comparison: Piperlotine A is unique due to its specific structure and potent antiplatelet aggregation activity. While other compounds like Piperlotine C and D also exhibit similar biological activities, this compound stands out for its higher potency and broader range of applications. Additionally, its synthesis through green chemistry methods highlights its potential for sustainable production .

生物活性

Piperlotine A is a compound derived from the piperidine family, notable for its diverse biological activities. Recent studies have focused on its anti-inflammatory and antibacterial properties, as well as its potential applications in medicinal chemistry. This article synthesizes findings from various research studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Synthesis

This compound is an α,β-unsaturated amide, synthesized through a mechanochemical method involving the Horner-Wadsworth-Emmons reaction. This process has been shown to be efficient and environmentally friendly, allowing for the synthesis of this compound and its derivatives without the need for solvents or additional heating .

Anti-Inflammatory Activity

This compound has been evaluated for its anti-inflammatory effects using two in vivo models: carrageenan-induced paw edema and TPA-induced auricular edema in mice. The results are summarized in the following tables:

Table 1: Anti-Inflammatory Efficacy of this compound

| Compound | Paw Edema (mm) | % Edema Inhibition |

|---|---|---|

| Carrageenan | 0.65 ± 0.07 | - |

| Indomethacin | 0.48 ± 0.03 | 31.04 |

| This compound | 0.59 ± 0.05 | 9.21 |

| Piperlotine C | 0.62 ± 0.08 | 3.80 |

| Compound 1 | 0.53 ± 0.05 | 18.42 |

| Compound 2 | 0.66 ± 0.04 | -2.13 |

Data indicates that while this compound showed some anti-inflammatory activity, it was significantly less effective than Indomethacin, a standard anti-inflammatory drug .

Table 2: Auricular Edema Inhibition

| Compound | Auricular Edema (mg) | % Edema Inhibition |

|---|---|---|

| TPA | 8.38 ± 0.49 | - |

| Indomethacin | 3.90 ± 0.88 | 60.32 |

| This compound | 5.68 ± 0.41 | 32.21 |

| Piperlotine C | 4.84 ± 0.49 | 42.24 |

This compound exhibited a moderate level of efficacy in reducing auricular edema, with a percentage inhibition comparable to some derivatives but still less than that of Indomethacin .

Antibacterial Activity

In addition to its anti-inflammatory properties, this compound has demonstrated slight antibacterial activity against Mycobacterium tuberculosis (MTb) H37Rv strain, suggesting potential for use in combination therapies with first-line antituberculosis drugs . This aspect highlights its dual functionality in both inflammation and infection management.

Structure-Activity Relationship (SAR)

The biological activity of this compound can also be understood through structure-activity relationship (SAR) studies that indicate how modifications to its chemical structure influence its pharmacological properties . For instance, variations in lipophilicity and functional groups have been correlated with enhanced anti-inflammatory effects and improved absorption characteristics.

Case Studies

Research conducted on piperidine derivatives has revealed broader implications for compounds like this compound in treating various conditions:

- Anti-Inflammatory Mechanisms : Studies have shown that piperidine derivatives can inhibit key inflammatory mediators such as TNF-alpha and MMP-9, positioning them as potential candidates for further drug development targeting inflammatory diseases .

- Antimicrobial Applications : The slight antibacterial activity observed suggests that this compound could be explored further for its role in combating resistant strains of bacteria when used alongside traditional antibiotics .

特性

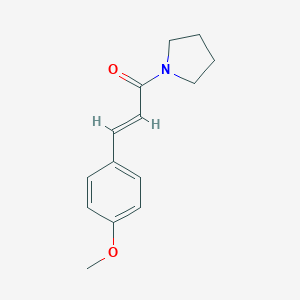

IUPAC Name |

(E)-3-(4-methoxyphenyl)-1-pyrrolidin-1-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-17-13-7-4-12(5-8-13)6-9-14(16)15-10-2-3-11-15/h4-9H,2-3,10-11H2,1H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEDISZKFNNREA-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。